molecular formula C12H12ClN B1202540 Cyperquat chloride CAS No. 39794-99-5

Cyperquat chloride

Cat. No.: B1202540
CAS No.: 39794-99-5
M. Wt: 205.68 g/mol
InChI Key: LMGBDZJLZIPJPZ-UHFFFAOYSA-M
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Preparation Methods

The synthesis of cyperquat chloride involves the quaternization of 4-phenylpyridine with methyl chloride. This reaction typically occurs under anhydrous conditions and requires a suitable solvent such as acetonitrile or dimethylformamide. The reaction is exothermic and must be carefully controlled to prevent overheating . Industrial production methods are similar but scaled up, often involving continuous flow reactors to manage the exothermic nature of the reaction more efficiently .

Chemical Reactions Analysis

Cyperquat chloride undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various by-products, depending on the oxidizing agent used.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

Mechanism of Action

Comparison with Similar Compounds

Cyperquat chloride is structurally similar to other quaternary ammonium herbicides such as paraquat and diquat. it is unique in its specific neurotoxic effects and its use as a model compound for Parkinson’s disease research . Similar compounds include:

This compound’s unique properties make it a compound of significant interest in both scientific research and industrial applications, despite its high toxicity and environmental concerns.

Properties

IUPAC Name

1-methyl-4-phenylpyridin-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N.ClH/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11;/h2-10H,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGBDZJLZIPJPZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=CC=CC=C2.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

48134-75-4 (Parent)
Record name Cyperquat chloride [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039794995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8041826
Record name Cyperquat chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39794-99-5
Record name Cyperquat chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39794-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyperquat chloride [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039794995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyperquat chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYPERQUAT CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRP3DNB9K9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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